![molecular formula C12H15N3O4S2 B2654377 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923693-25-8](/img/structure/B2654377.png)

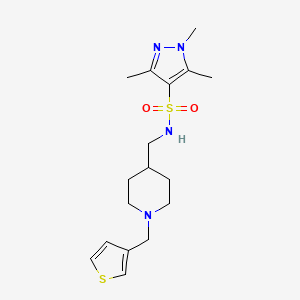

3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

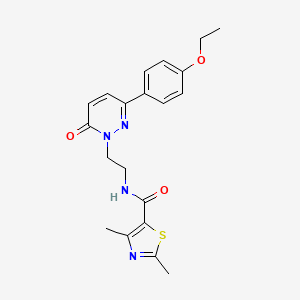

The compound is a derivative of hydantoin, which is a heterocyclic organic compound with the formula (CH2)2(CO)2NH. Hydantoins have applications across chemical and pharmaceutical industries . The compound also seems to contain a spiro functional group, which is a bicyclic structure consisting of two rings of any type sharing one atom .

Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple functional groups including a spiro group and a hydantoin group . Quantum chemical calculations could be used to confirm the geometry of the compound .Chemical Reactions Analysis

The compound, being a derivative of hydantoin, might undergo similar reactions. These could include reactions with alkyl halides to form N-alkylated hydantoins .Applications De Recherche Scientifique

Biodegradation of Organosulfur Compounds

Thiophene derivatives play a significant role in the study of the biodegradation of organosulfur compounds found in petroleum and other fossil fuel products. These compounds, such as dibenzothiophene (DBT) and its derivatives, are crucial for understanding the environmental fate of sulfur-containing pollutants. Research has focused on identifying the metabolites produced during the biodegradation process and exploring the potential for microbial remediation strategies to address environmental contamination by thiophene-based compounds (Kropp & Fedorak, 1998).

Downstream Processing of Biologically Produced Chemicals

Thiophene derivatives are also relevant in the context of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, which have wide applications in industrial processes. The separation and purification of these biologically produced diols, essential for their commercial use, involve technologies where thiophene derivatives could play a role in optimizing processes related to yield, purity, and energy consumption (Xiu & Zeng, 2008).

Separation Technologies Using Thiophene Derivatives

The study of activity coefficients at infinite dilution for solutes in ionic liquids, including thiophene, highlights the use of thiophene derivatives in separation technologies. Such research is crucial for developing advanced materials for the separation of complex mixtures, including hydrocarbons, and enhancing the efficiency of processes like the separation of alkenes from alkanes (Domańska, Wlazło, & Karpińska, 2016).

Environmental and Health Impact Studies

Research on thiophene derivatives extends into environmental science and toxicology, assessing the impact of these compounds on human health and the environment. Studies on bisphenol A (BPA), for example, although not a thiophene derivative, illustrate the broader context of assessing the safety and effects of chemical compounds, including those related to thiophene, on occupational exposure and potential health risks (Ribeiro, Ladeira, & Viegas, 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S2/c1-14-10(16)12(13-11(14)17)4-6-15(7-5-12)21(18,19)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNZCMHVMIMAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)

![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)